molecular formula C20H11Cl3N2O2 B11700624 3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11700624
M. Wt: 417.7 g/mol
InChI Key: BITXZBTVLKLMDW-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H11Cl3N2O2

Molecular Weight

417.7 g/mol

IUPAC Name

3-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H11Cl3N2O2/c21-12-3-1-2-11(8-12)19(26)24-14-5-7-18-17(10-14)25-20(27-18)15-6-4-13(22)9-16(15)23/h1-10H,(H,24,26)

InChI Key

BITXZBTVLKLMDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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